molecular formula C10H10N2O B1388012 1-(1-Methyl-1H-indazol-5-yl)ethanone CAS No. 1159511-24-6

1-(1-Methyl-1H-indazol-5-yl)ethanone

Cat. No. B1388012
CAS RN: 1159511-24-6
M. Wt: 174.2 g/mol
InChI Key: NDQKQWAVLOAVRY-UHFFFAOYSA-N
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Description

“1-(1-Methyl-1H-indazol-5-yl)ethanone” is a chemical compound with the CAS Number: 1159511-24-6 . It has a molecular weight of 174.2 and its IUPAC name is 1-(1-methyl-1H-indazol-5-yl)ethanone . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “1-(1-Methyl-1H-indazol-5-yl)ethanone” is 1S/C10H10N2O/c1-7(13)8-3-4-10-9(5-8)6-11-12(10)2/h3-6H,1-2H3 . This indicates that the compound has a planar structure .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(1-Methyl-1H-indazol-5-yl)ethanone” are not available, imidazole derivatives have shown a broad range of chemical and biological properties .


Physical And Chemical Properties Analysis

“1-(1-Methyl-1H-indazol-5-yl)ethanone” is a solid at room temperature . It has a molecular weight of 174.20 g/mol . The compound has a topological polar surface area of 34.9 Ų .

Scientific Research Applications

1-(1-Methyl-1H-indazol-5-yl)ethanone: A Comprehensive Analysis of Scientific Research Applications

Cancer Research: 1-(1-Methyl-1H-indazol-5-yl)ethanone has shown promise in cancer research, particularly in the development of new compounds with antiproliferative activities against various cancer cell lines. Compounds derived from this chemical structure have been evaluated for their effectiveness against clinically isolated cancer types such as leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers .

Antimicrobial Research: This compound has also been explored for its potential in antimicrobial research. Derivatives of 1-(1-Methyl-1H-indazol-5-yl)ethanone have been synthesized and tested for activity against a range of microbial strains including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli. Some derivatives have demonstrated moderate-to-high activity, indicating their potential as antimicrobial agents .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . It has hazard statements H302, indicating that it is harmful if swallowed .

properties

IUPAC Name

1-(1-methylindazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7(13)8-3-4-10-9(5-8)6-11-12(10)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQKQWAVLOAVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653461
Record name 1-(1-Methyl-1H-indazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159511-24-6
Record name 1-(1-Methyl-1H-indazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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